molecular formula C22H27N3O4S2 B2578990 N-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893098-17-4

N-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2578990
CAS No.: 893098-17-4
M. Wt: 461.6
InChI Key: PTDJKJCZGYQWPE-UHFFFAOYSA-N
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Description

N-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta[b]thiophene core, a sulfonyl group, and a piperidine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing benzamides and piperidine derivatives, such as:

Uniqueness

N-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to its cyclopenta[b]thiophene core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c1-14-6-3-4-13-25(14)31(28,29)16-11-9-15(10-12-16)20(26)24-22-19(21(27)23-2)17-7-5-8-18(17)30-22/h9-12,14H,3-8,13H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDJKJCZGYQWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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